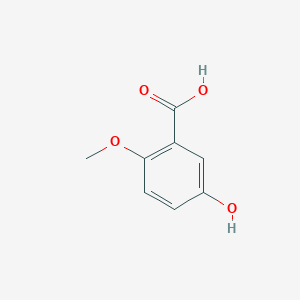

5-Hydroxy-2-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMQSVMVTHLCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594102 | |

| Record name | 5-Hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61227-25-6 | |

| Record name | 5-Hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-2-methoxybenzoic Acid

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Hydroxy-2-methoxybenzoic acid, a key bifunctional building block for researchers in organic synthesis and pharmaceutical development.

Introduction: A Versatile Scaffold in Chemical Synthesis

This compound (CAS No. 61227-25-6) is a substituted benzoic acid derivative of significant interest in medicinal and materials chemistry.[1] Its structure incorporates three key functional groups: a carboxylic acid, a phenolic hydroxyl group, and a methoxy ether. This unique arrangement makes it a valuable precursor for creating more complex molecules and novel active pharmaceutical ingredients (APIs). The interplay of these groups governs its reactivity and physicochemical properties, offering multiple avenues for chemical modification.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application in research and development, influencing everything from reaction conditions to formulation. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 61227-25-6 | [1] |

| Molecular Formula | C₈H₈O₄ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Melting Point | 155 °C | |

| Boiling Point | 379.5 °C | |

| SMILES | COC1=C(C=C(C=C1)O)C(=O)O | [1] |

| InChI Key | FXMQSVMVTHLCSF-UHFFFAOYSA-N | |

| Purity | ≥98% (Typical) | [1][2] |

| Appearance | Off-white solid | |

| Storage | 2°C - 8°C, under nitrogen | [1] |

Acidity (pKa): The precise experimental pKa value for this compound is not readily available in the cited literature. However, its acidity can be understood by considering the electronic effects of its substituents on the carboxylate conjugate base. The methoxy group (-OCH₃) at the ortho position can exert a destabilizing electron-donating resonance effect, while the hydroxyl group (-OH) at the para position to the methoxy group also acts as an electron-donating group. Generally, electron-donating groups destabilize the conjugate base, making the acid less acidic (higher pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2).[3] Conversely, the ortho-hydroxyl group in salicylic acid makes it significantly more acidic than benzoic acid due to intramolecular hydrogen bonding that stabilizes the conjugate base. Given these competing factors, the pKa would be influenced by a complex interplay of inductive and resonance effects.

Synthesis and Purification

While multiple synthetic routes are possible, a common approach to synthesizing substituted methoxybenzoic acids involves the methylation of the corresponding hydroxybenzoic acid precursor.[4] Below is a representative protocol for laboratory-scale synthesis.

Experimental Protocol: Representative Synthesis

Principle: This procedure outlines a plausible synthesis via selective methylation of a dihydroxybenzoic acid precursor. The choice of methylating agent and base is critical to control the regioselectivity.

-

Precursor Preparation: Start with a suitable dihydroxybenzoic acid, such as 2,5-dihydroxybenzoic acid (gentisic acid).

-

Selective Protection (if necessary): The carboxylic acid may be protected as an ester (e.g., methyl ester) to prevent side reactions. This can be achieved via Fischer esterification using methanol and a catalytic amount of strong acid.

-

Methylation: Dissolve the protected precursor in a suitable polar aprotic solvent (e.g., acetone, DMF). Add a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the more acidic phenolic hydroxyl group. Add a methylating agent, like dimethyl sulfate or methyl iodide, dropwise at a controlled temperature. The reaction is typically stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: After the reaction, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting ester is then hydrolyzed back to the carboxylic acid using either acidic or basic conditions (e.g., refluxing with aqueous NaOH followed by acidification with HCl).

-

Purification: The crude this compound is then purified. This is commonly achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Caption: A representative workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The expected spectral features are outlined below.

Caption: Key spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The three aromatic protons will appear as complex multiplets or doublets in the aromatic region (~6.5-7.5 ppm). The methoxy group (-OCH₃) protons will present as a sharp singlet around 3.8-4.0 ppm. The acidic proton of the carboxylic acid will be a broad singlet, typically downfield (>10 ppm), and the phenolic hydroxyl proton will also be a broad singlet, its position being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~170 ppm). The six aromatic carbons will resonate in the 110-160 ppm range, and the methoxy carbon will appear around 55-60 ppm.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.

-

A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[5]

-

A sharp, strong absorption peak around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid.[5]

-

A broad band for the phenolic O-H stretch will appear around 3200-3600 cm⁻¹.

-

C-O stretching vibrations for the ether and carboxylic acid will be visible in the 1210-1320 cm⁻¹ region.[5]

-

Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 168). Common fragmentation patterns would include the loss of a hydroxyl radical (M-17), a methoxy radical (M-31), and a carboxyl group (M-45).

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three functional groups.

Caption: Primary reaction sites of this compound.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification with alcohols under acidic conditions, and conversion to acyl chlorides using reagents like thionyl chloride (SOCl₂).

-

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters. It is also susceptible to oxidation under strong oxidizing conditions.

-

Aromatic Ring: The ring is "activated" towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy groups. These groups are ortho-, para-directing. Therefore, electrophiles are likely to substitute at the C4 and C6 positions.

Stability and Storage: The compound should be stored in a cool, dry place, typically between 2°C and 8°C, and under an inert atmosphere like nitrogen to prevent oxidation, particularly of the phenolic hydroxyl group.[1] It is incompatible with strong oxidizing agents.

Applications in Research and Drug Development

Hydroxybenzoic acid derivatives are a well-established class of compounds with diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[6][7]

-

Pharmaceutical Scaffolding: this compound serves as a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic value. Its multiple functional groups allow for the systematic modification and optimization of lead compounds in drug discovery programs.

-

Bioactive Potential: Derivatives of hydroxybenzoic acids are known to exhibit a range of biological effects. For instance, p-hydroxybenzoic acid and its relatives are studied for their antioxidant and anti-inflammatory actions.[6][8] 5-amino-2-hydroxybenzoic acid (mesalamine), a related structure, is an established anti-inflammatory drug.[9] This suggests that molecules derived from the this compound scaffold could be explored for similar activities.

-

Materials Science: Certain salicylic acid derivatives have found use as specialized matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Conclusion

This compound is a functionally rich aromatic compound with significant potential as a building block in synthetic chemistry. A thorough understanding of its physicochemical properties, reactivity, and spectroscopic signatures is paramount for its effective utilization in the laboratory. This guide provides the foundational technical knowledge required for researchers and drug development professionals to harness the synthetic versatility of this important chemical intermediate.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

A Guide to the Structural Elucidation of 5-Hydroxy-2-methoxybenzoic Acid: A Multi-technique Spectroscopic Approach

Abstract

For researchers and professionals in drug discovery and chemical synthesis, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. This technical guide provides an in-depth, methodology-focused walkthrough for the structural elucidation of 5-Hydroxy-2-methoxybenzoic acid (C₈H₈O₄), a substituted benzoic acid derivative of significant interest as a chemical precursor.[1] We will move beyond a simple recitation of data to explain the strategic rationale behind a multi-technique spectroscopic approach, demonstrating how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy work in concert to create a self-validating system for structural confirmation.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

Before any spectroscopic analysis begins, the first step is to ascertain the molecular formula. For this compound, this is established as C₈H₈O₄ , with a corresponding molecular weight of approximately 168.15 g/mol .[2]

This formula allows for the calculation of the Degree of Unsaturation (DoU) , a crucial first indicator of cyclic systems and/or multiple bonds.

-

Formula: DoU = C + 1 - (H/2)

-

Calculation: DoU = 8 + 1 - (8/2) = 5

A DoU of 5 is highly suggestive of a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) plus one additional double bond, which is consistent with the carbonyl (C=O) group of a carboxylic acid. This initial calculation immediately frames our hypothesis: we are investigating a substituted benzoic acid.

Mass Spectrometry: Molecular Weight Confirmation and Fragmentation Blueprint

Core Objective: To confirm the molecular weight of the parent molecule and to generate fragment ions that provide initial evidence for the presence of key functional groups. The fragmentation pattern serves as a preliminary blueprint of the molecule's composition.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

A sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons. This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•). The excess energy causes this ion to break apart into smaller, characteristic fragment ions.

Step-by-Step Protocol:

-

Sample Introduction: A small quantity of the analyte is introduced into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and subjected to a 70 eV electron beam, inducing ionization and subsequent fragmentation.

-

Acceleration: The resulting positive ions are accelerated by an electric field into the mass analyzer.

-

Detection: Ions are separated based on their mass-to-charge ratio (m/z) and detected, generating a mass spectrum that plots relative abundance against m/z.

Anticipated Fragmentation Pattern: The structure of this compound predicts several key fragmentation pathways that are characteristic of benzoic acids and ethers.[3][4][5] The molecular ion peak [M]⁺• is expected at m/z 168.

| Predicted m/z | Fragment Ion Structure | Neutral Loss | Significance |

| 168 | [C₈H₈O₄]⁺• | - | Molecular Ion (M⁺•) |

| 151 | [M - OH]⁺ | •OH (17 amu) | Confirms the presence of a carboxylic acid group.[5] |

| 137 | [M - OCH₃]⁺ | •OCH₃ (31 amu) | Suggests a methoxy substituent. |

| 123 | [M - COOH]⁺ | •COOH (45 amu) | Indicates the loss of the entire carboxylic acid group.[5] |

| 123 | [[M - OH] - CO]⁺ | •OH, then CO (28 amu) | A common subsequent fragmentation pathway for benzoic acids.[3] |

Trustworthiness Check: The detection of a molecular ion at m/z 168 validates the molecular formula derived from elemental analysis. The specific neutral losses of 17, 31, and 45 amu provide strong, albeit not definitive, evidence for the -COOH and -OCH₃ functional groups.

Infrared Spectroscopy: Functional Group Fingerprinting

Core Objective: To rapidly and non-destructively identify the principal functional groups present in the molecule. IR spectroscopy measures the vibrations of bonds, which occur at characteristic frequencies.

Methodology: Attenuated Total Reflectance (ATR) - FTIR

ATR-FTIR is a common technique where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). The IR beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample, allowing for the absorption of IR energy.

Step-by-Step Protocol:

-

Background Scan: An initial scan is run without the sample to record the background spectrum of the atmosphere and instrument.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal. A pressure arm is applied to ensure firm contact.

-

Sample Scan: The IR spectrum of the sample is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Anticipated IR Absorptions: The structure predicts a distinct set of absorption bands that serve as a molecular fingerprint.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3300-3500 (Broad) | O-H Stretch | Phenolic Hydroxyl (-OH) | Indicates the presence of the hydroxyl group. |

| ~2500-3300 (Very Broad) | O-H Stretch | Carboxylic Acid (-COOH) | The characteristic, extremely broad peak for a hydrogen-bonded acid. |

| >3000 | C-H Stretch | Aromatic | Confirms the aromatic ring. |

| <3000 (~2950) | C-H Stretch | Aliphatic (-OCH₃) | Confirms the methyl group of the methoxy ether. |

| ~1680-1700 (Strong, Sharp) | C=O Stretch | Carboxylic Acid (-COOH) | Confirms the carbonyl of the acid, with its frequency lowered by conjugation to the aromatic ring. |

| ~1450-1600 | C=C Stretch | Aromatic Ring | Multiple peaks confirming the benzene ring backbone. |

| ~1250 & ~1050 (Strong) | C-O Stretch | Ether & Carboxylic Acid | Strong absorptions characteristic of the C-O bonds in the methoxy and acid groups. |

Trustworthiness Check: The simultaneous observation of the very broad carboxylic acid O-H, the phenolic O-H, the strong carbonyl C=O, and the aromatic C=C stretches provides a highly reliable confirmation of the major functional groups predicted by the molecular formula and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Core Objective: To establish the precise connectivity of all atoms in the molecule. NMR provides information on the chemical environment, number, and spatial relationships of protons (¹H) and carbons (¹³C). A full suite of 1D and 2D NMR experiments provides an unassailable structural proof.

Methodology: High-Field NMR Analysis

The sample is dissolved in a deuterated solvent (typically DMSO-d₆ to observe exchangeable protons) and placed in a strong magnetic field. Radiofrequency pulses are used to excite the nuclei, and the resulting signals are detected as they relax.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

1D ¹H NMR Acquisition: Acquire a standard proton spectrum to identify the number of unique proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling).

-

1D ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

2D HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence spectrum to identify all direct one-bond C-H correlations.

-

2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation spectrum to identify 2- and 3-bond correlations between protons and carbons. This is the key experiment for establishing the overall molecular framework.

Predicted ¹H and ¹³C NMR Data

The 1,2,5-trisubstituted pattern of the aromatic ring gives rise to a predictable set of signals.

Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.5 | broad s | 1H | H -OOC- | Carboxylic acid proton, highly deshielded. |

| ~9.5 | broad s | 1H | Ar-OH | Phenolic proton. |

| ~7.3 | d (J ≈ 3 Hz) | 1H | H-6 | Ortho to -OH, Meta to H-4. Small meta-coupling. |

| ~7.1 | d (J ≈ 9 Hz) | 1H | H-3 | Ortho to -OCH₃, Ortho to H-4. Large ortho-coupling. |

| ~6.9 | dd (J ≈ 9, 3 Hz) | 1H | H-4 | Ortho to H-3 and -OH, Meta to H-6. Shows both ortho and meta coupling. |

| ~3.8 | s | 3H | -OCH₃ | Methoxy protons, singlet as there are no adjacent protons. |

Table: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | | ~169 | C-1 | Carboxylic Acid Carbonyl | | ~155 | C-2 | Ar-C attached to -OCH₃ | Deshielded by oxygen. | | ~152 | C-5 | Ar-C attached to -OH | Deshielded by oxygen. | | ~124 | C-3 | Ar-CH | | ~118 | C-4 | Ar-CH | | ~115 | C-6 | Ar-CH | | ~112 | C-1 (ipso) | Ar-C attached to -COOH | | ~56 | -OC H₃ | Methoxy Carbon |

2D NMR: Connecting the Pieces

While 1D NMR provides the list of parts, 2D NMR provides the assembly instructions. The HSQC experiment will confirm the direct C-H bonds (e.g., δн 7.3 correlates to δc ~115), but the HMBC is what solves the puzzle.

Diagram: Key HMBC Correlations for Structural Confirmation

The HMBC spectrum reveals correlations through 2 or 3 bonds, allowing us to link all fragments together definitively.

Caption: Key 2- and 3-bond (²J, ³J) HMBC correlations.

-

The Methoxy Group Position: The protons of the -OCH₃ group (δн ~3.8) will show a strong correlation to the carbon C-2 (δc ~155), unequivocally placing the methoxy group at the C-2 position.

-

The Carboxylic Acid Position: The aromatic protons H-3 and H-6 will show correlations to the carboxyl carbon C-1 (δc ~169), confirming their proximity and locking the position of the acid group.

-

The Hydroxyl Group Position: The aromatic protons H-4 and H-6 will show correlations to the oxygen-bearing carbon C-5 (δc ~152), confirming the position of the hydroxyl group.

The Elucidation Workflow: A Logic-Driven Process

Caption: Logical workflow for spectroscopic structure elucidation.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical approach. By systematically progressing from the fundamental molecular formula (MS) to functional group identification (IR) and culminating in the definitive atomic connectivity map (NMR), we construct an unambiguous and self-validating structural proof. The HMBC experiment, in particular, serves as the final arbiter, linking all independent fragments into a single, cohesive structure. This rigorous, logic-driven workflow is essential for ensuring the scientific integrity required by researchers, scientists, and drug development professionals.

References

- 1. This compound [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 5-Hydroxy-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Hydroxy-2-methoxybenzoic acid (CAS Number: 61227-25-6), a versatile aromatic compound with significant potential in pharmaceutical research and chemical synthesis. Moving beyond a simple data sheet, this document delves into the practical aspects of its synthesis, characterization, and potential biological significance, offering field-proven insights to guide researchers in their experimental design and application development.

Core Molecular Characteristics and Physicochemical Properties

This compound, also known as 3-hydroxy-6-methoxybenzoic acid, is a substituted benzoic acid featuring both a hydroxyl and a methoxy group on the aromatic ring.[1][2] This dual functionality makes it an interesting building block for creating more complex molecules. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 61227-25-6 | [2] |

| Molecular Formula | C₈H₈O₄ | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| Melting Point | 155.0 °C | |

| Boiling Point | 379.5 °C | |

| Flash Point | 161.4 °C | |

| Appearance | White to off-white crystalline powder | General observation |

| SMILES | COC1=C(C=C(C=C1)O)C(=O)O | [2] |

| InChI | InChI=1S/C8H8O4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9H,1H3,(H,10,11) | [3] |

| Solubility | Soluble in hot water and common organic solvents like ethanol and acetone. | General chemical knowledge |

| Storage | 2°C - 8°C, stored under nitrogen | [2] |

Synthesis and Purification: A Practical Workflow

While numerous methods exist for the synthesis of substituted benzoic acids, a common and effective strategy for preparing this compound involves the selective methylation of a dihydroxybenzoic acid precursor, such as 2,5-dihydroxybenzoic acid (gentisic acid). The primary challenge lies in achieving regioselectivity, targeting the hydroxyl group at the 2-position for methylation while leaving the 5-position hydroxyl group intact.

Below is a proposed, detailed protocol adapted from established methodologies for similar compounds.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2,5-dihydroxybenzoic acid via selective methylation.

Materials:

-

2,5-dihydroxybenzoic acid

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Decolorizing charcoal

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dihydroxybenzoic acid (1 equivalent) in anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate (2.5 equivalents) to the solution. The mixture will become a suspension.

-

Methylation: While stirring vigorously, slowly add dimethyl sulfate (1.1 equivalents) dropwise to the suspension at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure.

-

Acidification: Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the ethyl acetate under reduced pressure to yield the crude this compound.

Purification Protocol: Recrystallization

Objective: To purify the crude this compound.

Procedure:

-

Dissolution: Dissolve the crude product in a minimum amount of hot deionized water.

-

Decolorization: Add a small amount of decolorizing charcoal to the hot solution and boil for 5-10 minutes.

-

Filtration: Perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Caption: Workflow for the synthesis and purification of this compound.

Analytical and Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound, adapted from established methods for similar benzoic acid derivatives.[4]

Proposed HPLC Method:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at approximately 230 nm and 280 nm.

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

This method should provide good separation of the target compound from potential impurities and starting materials.

Spectroscopic Data Interpretation

¹H NMR Spectroscopy (Predicted):

-

-OCH₃ protons: A singlet around 3.8-4.0 ppm.

-

Aromatic protons: Three protons in the aromatic region (around 6.5-7.5 ppm), likely exhibiting complex splitting patterns due to their coupling.

-

-OH proton (phenolic): A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

-

-COOH proton: A broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy (Predicted):

-

-OCH₃ carbon: A signal around 55-60 ppm.

-

Aromatic carbons: Six signals in the range of 110-160 ppm. The carbons attached to the oxygen atoms will be the most downfield.

-

-COOH carbon: A signal in the range of 165-175 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

O-H stretch (phenolic): A broad band around 3300-3500 cm⁻¹.

-

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with the C-H stretches.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption around 1680-1710 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch (ether and phenol): Strong absorptions in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): Expected at m/z = 168.

-

Key Fragmentation: Loss of a hydroxyl group (-OH, m/z = 151), loss of a carboxyl group (-COOH, m/z = 123), and loss of a methyl group (-CH₃, m/z = 153).

Biological Activity and Potential Applications

The biological activities of this compound have not been extensively studied; however, the broader class of hydroxybenzoic acids is known for a range of pharmacological effects.[5]

Antioxidant and Anti-inflammatory Properties: Phenolic acids are well-documented as potent antioxidants due to their ability to scavenge free radicals.[5] The hydroxyl group on the aromatic ring is key to this activity. Furthermore, related compounds have been shown to exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[6] These properties suggest that this compound could be a valuable lead compound in the development of new antioxidant and anti-inflammatory agents.

Drug Development and Medicinal Chemistry: The bifunctional nature of this molecule makes it an attractive scaffold for medicinal chemists. The hydroxyl and carboxylic acid groups can be readily modified to generate libraries of derivatives for structure-activity relationship (SAR) studies. For instance, the carboxylic acid can be converted to esters or amides to modulate pharmacokinetic properties.

Caption: Potential biological activities and applications of this compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from your supplier for the most current and comprehensive safety information.

Conclusion

This compound is a valuable chemical entity with considerable potential for further research and development. Its straightforward synthesis and versatile chemical handles make it an ideal candidate for exploration in medicinal chemistry and materials science. While its specific biological profile is yet to be fully elucidated, the known properties of related hydroxybenzoic acids provide a strong rationale for investigating its therapeutic potential. This guide has provided a foundational framework to empower researchers to confidently work with and explore the applications of this promising compound.

References

A Technical Guide to the Natural Sources and Isolation of 5-Hydroxy-2-methoxybenzoic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 5-Hydroxy-2-methoxybenzoic acid, a phenolic compound of interest for its potential applications in pharmaceutical and chemical research. We will delve into its natural occurrences, biosynthetic origins, and detailed methodologies for its extraction and isolation from plant sources. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable protocols.

Introduction: The Significance of this compound

This compound is a substituted benzoic acid derivative that holds promise as a versatile building block in organic synthesis. Its structure, featuring both a hydroxyl and a methoxy group on the aromatic ring, imparts unique chemical properties that are of interest in the development of novel therapeutic agents and other fine chemicals. Understanding its natural sourcing and efficient isolation is a critical first step in harnessing its potential.

Natural Sources of this compound

While the distribution of this compound in the plant kingdom is not as extensively documented as other phenolic acids, scientific literature indicates its presence in several species. The primary confirmed and potential sources include:

-

Moringa oleifera : Commonly known as the "drumstick tree," various parts of this plant, particularly the leaves, are rich in a wide array of bioactive compounds, including phenolic acids.[1][2] Studies on the phytochemical composition of Moringa oleifera suggest the presence of various hydroxybenzoic acid derivatives, making it a prime candidate for the isolation of this compound.[3]

-

Tithonia diversifolia : Also known as the Mexican sunflower, this plant is recognized for its diverse secondary metabolites.[4] While research has often focused on its sesquiterpene lactones, studies have also identified other phenolic compounds, indicating it as a potential source of this compound.[5][6]

-

Other Potential Sources : Various other plants have been reported to contain related methoxylated and hydroxylated benzoic acid derivatives, suggesting that a broader screening of medicinal plants could reveal additional sources.

Biosynthesis of Methoxylated Phenolic Acids in Plants

The biosynthesis of this compound in plants is believed to follow the general pathways for phenolic acid formation, with specific enzymatic steps for hydroxylation and methoxylation. The core pathway is the shikimate pathway , which produces aromatic amino acids, the precursors to most plant phenolics.[2]

Here is a plausible biosynthetic route:

-

Shikimate Pathway : This central metabolic pathway synthesizes chorismic acid, a key branch-point intermediate.

-

Formation of Benzoic Acids : Chorismic acid can be converted to benzoic acids through several routes.

-

Hydroxylation and Methoxylation : The benzoic acid backbone undergoes hydroxylation and methoxylation, catalyzed by specific enzymes such as hydroxylases and O-methyltransferases (OMTs), to yield this compound.[7] The precise sequence of these modifications can vary between plant species.

Caption: Plausible biosynthetic pathways leading to this compound.

Extraction and Isolation Protocols

The successful isolation of this compound from plant matrices requires a systematic approach involving extraction, partitioning, and chromatographic purification. The following sections provide a detailed, field-proven methodology.

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

-

Collection and Drying : Collect fresh, healthy leaves of the source plant (e.g., Moringa oleifera).

-

Grinding : Grind the dried leaves into a fine powder to increase the surface area for solvent penetration.

Extraction of Phenolic Compounds

Ultrasound-assisted extraction (UAE) is a highly efficient method for extracting phenolic compounds from plant materials.[8][9]

Protocol for Ultrasound-Assisted Extraction (UAE):

-

Solvent Selection : Prepare a 50-70% aqueous ethanol solution. This solvent system is effective for extracting a broad range of phenolic compounds.[1][10]

-

Solid-to-Liquid Ratio : Mix the powdered plant material with the solvent in a 1:20 (g/mL) ratio.

-

Ultrasonication : Place the mixture in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 50-60°C.[1] The ultrasonic waves create cavitation bubbles that disrupt plant cell walls, enhancing the release of bioactive compounds.

-

Filtration and Concentration : After sonication, filter the mixture to separate the extract from the solid residue. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Table 1: Comparison of Extraction Techniques for Phenolic Acids

| Extraction Technique | Advantages | Disadvantages |

| Maceration | Simple, low cost | Time-consuming, lower efficiency |

| Soxhlet Extraction | High extraction efficiency | Requires high temperatures, potential for thermal degradation of compounds |

| Ultrasound-Assisted Extraction (UAE) | Fast, high efficiency, reduced solvent consumption, suitable for heat-sensitive compounds | Requires specialized equipment |

| Microwave-Assisted Extraction (MAE) | Very fast, high efficiency, reduced solvent consumption | Requires specialized equipment, potential for localized overheating |

Purification by Column Chromatography

The crude extract contains a complex mixture of compounds. Column chromatography is a robust technique for the purification of this compound.

Protocol for Column Chromatography:

-

Stationary Phase : Silica gel is a commonly used stationary phase for the separation of phenolic acids.

-

Column Packing : Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution : Elute the column with a gradient of solvents with increasing polarity. A common gradient system is hexane-ethyl acetate followed by chloroform-methanol.

-

Fraction Collection : Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Compound Identification : Combine fractions containing the pure compound (as determined by TLC) and evaporate the solvent to yield the purified this compound.

Caption: General workflow for the isolation of this compound.

Analytical Methods for Identification and Quantification

Accurate identification and quantification of the isolated compound are essential. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Protocol for HPLC Analysis:

-

Column : A C18 reversed-phase column is suitable for the separation of hydroxybenzoic acids.[11]

-

Mobile Phase : A gradient elution with a mixture of acidified water (e.g., with 0.1% formic acid) and acetonitrile or methanol.

-

Detection : UV detection at a wavelength of approximately 254 nm.

-

Quantification : Quantification can be achieved by creating a calibration curve using a pure standard of this compound.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy are crucial for the unambiguous structural elucidation of the purified compound. The expected chemical shifts and coupling constants for this compound can be predicted and compared with experimental data.

Table 2: Key Spectroscopic Data for this compound

| Technique | Expected Observations |

| 1H NMR | Signals corresponding to aromatic protons, a methoxy group proton, a hydroxyl proton, and a carboxylic acid proton. |

| 13C NMR | Signals for the aromatic carbons, the methoxy carbon, and the carboxyl carbon. |

| Mass Spec (ESI-) | A molecular ion peak at m/z 167.03 [M-H]-. |

Conclusion and Future Outlook

This guide has provided a comprehensive overview of the natural sources, biosynthesis, and a detailed protocol for the isolation and analysis of this compound. The methodologies described herein are based on established scientific principles and can be adapted by researchers for their specific needs. Further research into screening a wider variety of plant species and optimizing isolation techniques will be valuable in expanding the availability of this promising compound for applications in drug discovery and development.

References

- 1. Frontiers | Extraction of phenolic compounds from Moringa oleifera Lam. leaves with ultrasonic-assisted deep eutectic solvents [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. ijsdr.org [ijsdr.org]

- 4. scielo.org.mx [scielo.org.mx]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. ffhdj.com [ffhdj.com]

- 9. assets.ctfassets.net [assets.ctfassets.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

5-Hydroxy-2-methoxybenzoic acid solubility in different solvents

An In-Depth Technical Guide to the Solubility of 5-Hydroxy-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a benzoic acid derivative with significant potential in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various solvents is paramount for its effective application in research, formulation development, and process chemistry. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. While quantitative experimental data is not extensively available in public literature, this document synthesizes the foundational principles of solubility, predicts its behavior in different solvent classes, and offers a detailed, field-proven protocol for its empirical determination. This guide is designed to empower researchers to make informed decisions regarding solvent selection and to generate reliable, in-house solubility data.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the realm of chemical and pharmaceutical sciences. For a compound like this compound, its solubility profile dictates its utility in a multitude of applications:

-

Drug Development: Aqueous solubility is a key determinant of a drug candidate's bioavailability. Poor solubility can lead to low absorption and limited therapeutic efficacy. Understanding solubility in various excipients is crucial for formulation design.

-

Chemical Synthesis: Solubility governs the choice of reaction media, influencing reaction rates, yields, and the ease of product purification.

-

Crystallization and Purification: Knowledge of solubility in different solvents and at various temperatures is fundamental for developing effective crystallization processes to obtain pure material.

This guide will delve into the molecular characteristics of this compound to provide a robust framework for understanding and predicting its solubility.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₄ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Melting Point | 155-156 °C | |

| Predicted LogP | 1.099 | [1] |

| Structure | ||

|

| [2] |

The presence of a carboxylic acid group, a hydroxyl group, and a methoxy group on the benzene ring imparts a unique combination of polar and nonpolar characteristics to the molecule.

Theoretical Framework for Solubility

The solubility of an organic molecule is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a useful, albeit simplified, guiding principle.

The Role of Polarity

-

Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents have high dielectric constants and can engage in hydrogen bonding. This compound possesses hydrogen bond donors (the carboxylic acid and hydroxyl protons) and acceptors (the carbonyl and ether oxygens), suggesting a favorable interaction with polar protic solvents.

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have dipole moments but lack acidic protons. They can act as hydrogen bond acceptors.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through van der Waals forces. The benzene ring of this compound provides a nonpolar region that can interact with these solvents.

The Influence of pH on Aqueous Solubility

The presence of both an acidic carboxylic acid group and a weakly acidic phenolic hydroxyl group means that the aqueous solubility of this compound will be highly dependent on the pH of the solution.

-

Acidic Conditions (Low pH): In a solution with a pH below the pKa of the carboxylic acid, the molecule will exist predominantly in its neutral, protonated form. This form is less polar and is expected to have lower aqueous solubility.

-

Basic Conditions (High pH): As the pH increases above the pKa of the carboxylic acid and subsequently the hydroxyl group, these functional groups will deprotonate to form the carboxylate and phenolate anions, respectively. The resulting ionic species are significantly more polar and will exhibit much higher aqueous solubility due to ion-dipole interactions with water molecules.

Predicted Solubility Profile

Based on the structural features and theoretical principles, the following qualitative solubility profile for this compound can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Water | Sparingly soluble at neutral pH | The molecule has polar groups capable of hydrogen bonding, but the nonpolar benzene ring limits extensive solubility. Solubility is expected to increase significantly with increasing pH. |

| Alcohols (Methanol, Ethanol) | Soluble | These polar protic solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the molecule. |

| Ketones (Acetone) | Soluble | Acetone is a polar aprotic solvent that can accept hydrogen bonds from the carboxylic acid and hydroxyl groups. |

| Esters (Ethyl Acetate) | Moderately Soluble | Ethyl acetate is less polar than acetone but can still act as a hydrogen bond acceptor. |

| Halogenated Solvents (Dichloromethane) | Sparingly to Moderately Soluble | The polarity of dichloromethane may be sufficient to dissolve the compound to some extent. |

| Aromatic Hydrocarbons (Toluene) | Sparingly Soluble | The nonpolar nature of toluene will primarily interact with the benzene ring of the solute. |

| Aliphatic Hydrocarbons (Hexane) | Insoluble | The large difference in polarity between the solute and this nonpolar solvent will result in very poor solubility. |

Experimental Determination of Solubility: A Validated Protocol

Given the lack of publicly available quantitative data, empirical determination of solubility is essential. The shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.

The Shake-Flask Method: An Overview

This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Experimental Protocol

Materials and Equipment:

-

This compound (purity >98%)

-

Analytical grade solvents

-

Vials with screw caps

-

Thermostatic shaker or orbital incubator

-

Analytical balance

-

Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials (e.g., 10 mg of solid to 2 mL of each solvent). The solid should be in excess to ensure a saturated solution is formed.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a plateau in solubility.

-

-

Sample Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least one hour to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a 0.45 µm syringe filter and filter the solution into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV at the λmax of the compound) to generate a calibration curve of response versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

The experiment should be performed in triplicate for each solvent to ensure the precision and accuracy of the results.

-

Conclusion

While a comprehensive, publicly available dataset for the quantitative solubility of this compound is currently lacking, this guide provides a robust framework for understanding and predicting its solubility behavior. The molecular structure, with its combination of polar functional groups and a nonpolar aromatic ring, suggests a nuanced solubility profile that is highly dependent on the solvent's properties and, in aqueous systems, on the pH. For researchers, scientists, and drug development professionals, the provided detailed experimental protocol for the shake-flask method offers a reliable means to generate the precise solubility data necessary for advancing their work. The principles and methodologies outlined herein are intended to serve as a valuable resource for the effective utilization of this compound in a variety of scientific applications.

References

Theoretical properties of 5-Hydroxy-2-methoxybenzoic acid

An In-depth Technical Guide to the Theoretical Properties of 5-Hydroxy-2-methoxybenzoic Acid

Abstract

This compound, a derivative of salicylic acid, presents a compelling scaffold for scientific investigation, particularly within the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core theoretical and established properties, designed for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic profile, synthetic pathways, and potential reactivity. Furthermore, this document outlines its theoretical pharmacological and toxicological profile based on in silico predictions and structural similarities to known bioactive molecules. Standardized analytical methodologies for its characterization and quantification are presented, complemented by a detailed, self-validating experimental protocol for aqueous solubility determination. This guide aims to serve as an authoritative resource, consolidating critical data to facilitate and inspire future research and application.

Molecular and Physicochemical Properties

The foundational step in evaluating any chemical entity is to establish a thorough understanding of its molecular structure and resulting physicochemical properties. These characteristics are paramount as they dictate the compound's behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Chemical Structure and Identifiers

This compound is a disubstituted benzoic acid. Its structure consists of a benzene ring functionalized with a carboxylic acid group, a methoxy group, and a hydroxyl group. The methoxy group at position 2 (ortho to the carboxylic acid) and the hydroxyl group at position 5 create a specific electronic and steric environment that defines its properties.

Caption: A 2D representation of this compound's molecular structure.

Physicochemical Data Summary

A compound's utility is largely predicted by its physicochemical properties. These values, whether experimentally determined or computationally predicted, provide insight into solubility, membrane permeability, and potential for intermolecular interactions. The data presented below has been aggregated from various chemical databases and suppliers.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₄ | [1][2] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| CAS Number | 61227-25-6 | [1][2][3][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Hydroxy-6-methoxybenzoic acid | [1] |

| Melting Point | 155.0 °C | |

| Boiling Point (Predicted) | 379.5 °C | |

| Topological Polar Surface Area (TPSA) | 66.76 Ų | [1] |

| LogP (Predicted) | 1.099 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

Expert Insights: The TPSA value of 66.76 Ų is significant; values under 140 Ų are often correlated with good cell membrane permeability. The predicted LogP of ~1.1 suggests a balanced solubility profile, indicating it is moderately lipophilic and may possess reasonable aqueous solubility. The presence of two hydrogen bond donors (the carboxylic acid and phenolic hydroxyl groups) and three acceptors (the carbonyl oxygen, ether oxygen, and hydroxyl oxygen) suggests the molecule will readily participate in hydrogen bonding, a key interaction for receptor binding and for determining solubility in protic solvents.

Spectroscopic Profile (Theoretical)

While experimental spectra are the gold standard, theoretical spectroscopic characteristics can be predicted based on the molecular structure.

-

¹H-NMR: Protons on the aromatic ring would appear as distinct doublets or doublets of doublets in the aromatic region (~6.5-8.0 ppm). The methoxy group (-OCH₃) protons would present as a sharp singlet around 3.8-4.0 ppm. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield (>10 ppm), while the phenolic proton's chemical shift would be concentration-dependent but generally found between 5-9 ppm.

-

¹³C-NMR: The spectrum would show eight distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (~170 ppm). The aromatic carbons would appear in the 110-160 ppm range, with carbons attached to oxygen (C2 and C5) being more downfield. The methoxy carbon would be observed around 55-60 ppm.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1680-1710 cm⁻¹), and C-O stretching bands for the ether and phenol functionalities (~1200-1300 cm⁻¹). Aromatic C-H and C=C stretches would also be present in their characteristic regions.

-

Mass Spectrometry: Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 168. Common fragmentation patterns would likely involve the loss of a hydroxyl radical (-OH, m/z = 151), a methoxy radical (-OCH₃, m/z = 137), or a carboxyl group (-COOH, m/z = 123).

Synthesis and Chemical Reactivity

This compound is a valuable building block in organic synthesis.[5] Its bifunctional nature, possessing both a phenol and a protected phenol (as a methyl ether), allows for selective chemical transformations.

Potential Synthetic Pathway

A common and logical route to synthesize this molecule involves the selective functionalization of a more readily available starting material, such as 2,5-dihydroxybenzoic acid. The workflow below illustrates a plausible synthetic strategy.

Causality of Experimental Choices:

-

Selective Protection: The phenolic hydroxyl groups of 2,5-dihydroxybenzoic acid have different acidities and steric environments. The hydroxyl group at position 2 is ortho to the carboxylic acid, making it more acidic and sterically hindered. This allows for the selective protection of the more reactive hydroxyl group at position 5. However, a more robust strategy is to protect the more acidic carboxylic acid first, for instance as an ester.

-

Methylation: With the carboxylic acid protected, a selective methylation of one hydroxyl group is required. The choice of methylating agent (e.g., dimethyl sulfate, methyl iodide) and base (e.g., K₂CO₃, NaH) is critical to control the extent of reaction and prevent O-methylation of both hydroxyls or C-alkylation.

-

Deprotection: The final step involves the hydrolysis of the ester protecting group, typically under basic or acidic conditions, to yield the final carboxylic acid product.

Caption: A plausible synthetic workflow for this compound.

Key Chemical Reactions

-

Esterification: The carboxylic acid group can be readily converted to an ester through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with alkyl halides after conversion to a carboxylate salt.

-

Phenolic Reactions: The free hydroxyl group at position 5 can undergo reactions typical of phenols, such as etherification (e.g., Williamson ether synthesis) or acylation to form esters.

-

Electrophilic Aromatic Substitution: The benzene ring is activated by the hydroxyl and methoxy groups, directing incoming electrophiles to the ortho and para positions. The available positions for substitution are C4 and C6, though the steric hindrance from the adjacent groups will influence the regioselectivity.

Theoretical Pharmacological and Toxicological Profile

In silico analysis and comparison with structurally similar molecules can provide valuable first-pass insights into the potential biological activities and safety profile of this compound.

Structure-Activity Relationship (SAR) Insights

This compound is an isomer of vanillic acid (4-hydroxy-3-methoxybenzoic acid) and a derivative of salicylic acid (2-hydroxybenzoic acid). These structural relationships are highly informative:

-

Anti-inflammatory Potential: Its core salicylic acid scaffold suggests a potential for cyclooxygenase (COX) enzyme inhibition, a primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The substituents on the ring would modulate this activity.

-

Antioxidant Activity: The phenolic hydroxyl group is a key feature for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. The methoxy group can electronically influence this potential.

-

Antimicrobial Properties: Benzoic acid and its derivatives are known for their antimicrobial properties. The specific substitution pattern of this compound would determine its spectrum and potency of activity.

ADMET Predictions

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties determine the viability of a compound as a drug candidate.

-

Absorption: Based on its moderate LogP and TPSA, the compound is predicted to have good oral absorption.

-

Distribution: It is likely to distribute into various tissues but is unlikely to readily cross the blood-brain barrier due to the polar carboxylic acid group.

-

Metabolism: The primary sites for metabolism would be the phenolic hydroxyl and carboxylic acid groups (Phase II conjugation, e.g., glucuronidation or sulfation) and potential O-demethylation of the methoxy group (Phase I metabolism by cytochrome P450 enzymes).

-

Excretion: The compound and its metabolites are expected to be excreted primarily through the kidneys.

-

Toxicity: Like other salicylates, high doses could potentially lead to gastrointestinal irritation. The phenolic nature suggests a potential for hepatotoxicity at very high concentrations, which would require experimental verification.

Standardized Analytical Methodologies

Accurate and precise quantification is essential for any research involving this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be the standard choice for separation and quantification.

-

Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an acidified aqueous solvent (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acid in the mobile phase is crucial to suppress the ionization of the carboxylic acid, ensuring a sharp, well-defined chromatographic peak.

-

Detection: UV detection at a wavelength of maximum absorbance (λmax), likely around 290-310 nm, determined by a UV-Vis scan.

-

Quantification: Based on a standard curve generated from pure reference material.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is mandatory to increase the volatility of the compound by capping the polar -OH and -COOH groups.

-

Derivatization: Silylation using an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to convert the acidic protons to trimethylsilyl ethers and esters.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Analysis: The mass spectrometer would detect the derivatized molecule and its characteristic fragments, providing both quantification and structural confirmation.

Experimental Protocol: Aqueous Solubility Determination

Trustworthiness through Self-Validation: This protocol incorporates controls and clear data analysis steps to ensure the reliability of the results. The principle is based on the shake-flask method, which is considered the gold standard for solubility determination.

Principle and Rationale

The shake-flask method determines the equilibrium solubility of a compound in a specific solvent. Excess solid is agitated with the solvent for a prolonged period to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is measured, typically by HPLC-UV. This method is chosen for its accuracy and direct measurement of thermodynamic solubility.

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh ~10 mg of this compound reference standard.

-

Dissolve in a suitable solvent (e.g., methanol) to make a 1 mg/mL stock solution.

-

Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Equilibration:

-

Add an excess amount of solid this compound (e.g., ~5 mg) to a glass vial. Rationale: Ensuring excess solid is present is critical to guarantee a saturated solution at equilibrium.

-

Add 1 mL of the test solvent (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

-

Agitate for 24-48 hours. Rationale: A long incubation time is necessary to ensure the system reaches thermodynamic equilibrium. A time-course study (e.g., sampling at 12, 24, and 48 hours) can be performed to confirm that equilibrium has been reached.

-

-

Sample Processing:

-

After incubation, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into a clean HPLC vial. Rationale: Filtration is a critical step to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.

-

-

Analysis:

-

Analyze the calibration standards by HPLC-UV to generate a standard curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995 for validity.

-

Analyze the filtered sample from the solubility experiment. If necessary, dilute the sample with the mobile phase to bring its concentration within the range of the calibration curve.

-

Determine the concentration of the compound in the sample using the standard curve.

-

-

Data Interpretation:

-

Calculate the aqueous solubility, correcting for any dilutions made.

-

The experiment should be performed in triplicate to assess reproducibility. The relative standard deviation (RSD) should ideally be <15%.

-

Caption: Workflow for the shake-flask aqueous solubility determination protocol.

Conclusion and Future Directions

This compound is a molecule with a well-defined theoretical profile that makes it a promising candidate for further investigation. Its balanced physicochemical properties suggest favorable pharmacokinetics, and its structural similarity to known bioactive compounds, such as salicylic acid, points towards potential anti-inflammatory and antioxidant activities. The synthetic accessibility and the presence of multiple reactive functional groups make it an attractive scaffold for the development of new chemical entities.

Future research should focus on the experimental validation of these theoretical properties. Key next steps include:

-

Confirmation of Spectroscopic Data: Obtaining experimental NMR, IR, and MS data to confirm the structure and provide a reference for future characterization.

-

In Vitro Biological Screening: Testing the compound in assays for COX inhibition, antioxidant capacity (e.g., DPPH assay), and antimicrobial activity against a panel of relevant pathogens.

-

ADME & Toxicology Studies: Performing in vitro experiments to determine metabolic stability in liver microsomes and cytotoxicity in relevant cell lines (e.g., HepG2).

This guide has provided a robust theoretical foundation, which should serve as a catalyst for these and other empirical studies aimed at unlocking the full potential of this compound.

References

An In-Depth Technical Guide to the Biological Activity of 5-Hydroxy-2-methoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted benzoic acid scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities. Among these, 5-Hydroxy-2-methoxybenzoic acid and its derivatives have emerged as a promising class of compounds with a wide spectrum of pharmacological potential. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. We delve into the underlying mechanisms of action, including the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Furthermore, this guide offers detailed, field-proven experimental protocols for the evaluation of these biological activities, empowering researchers to conduct their own investigations. By synthesizing technical data with mechanistic insights, this document aims to serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction: The Therapeutic Potential of the this compound Scaffold

This compound is a phenolic compound characterized by a benzoic acid backbone with a hydroxyl group at the C5 position and a methoxy group at the C2 position. This unique substitution pattern confers distinct physicochemical properties that are pivotal to its biological activities. The presence of both a hydrogen-donating hydroxyl group and an electron-donating methoxy group on the aromatic ring suggests a predisposition for antioxidant and radical scavenging activities[1]. Moreover, this scaffold serves as a versatile building block for the synthesis of a diverse array of derivatives with enhanced and specific biological functions.

The therapeutic potential of hydroxybenzoic acid derivatives, in general, is well-documented, encompassing a range of activities from anti-inflammatory and anticancer to antimicrobial effects[2]. The specific positioning of the hydroxyl and methoxy groups, as seen in this compound, is crucial in determining the potency and selectivity of these biological actions. This guide will explore the multifaceted biological activities of this class of compounds, providing a foundation for future drug discovery and development efforts.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have demonstrated promising potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanistic Insights into Anticancer Action

The anticancer effects of these derivatives are believed to be mediated through the inhibition of key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Overactivation of this pathway is a common feature in many cancers. Some benzoic acid derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth[3].

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Phytochemicals, including phenolic compounds, have been shown to modulate the MAPK pathway in gastrointestinal cancers[4].

The following diagram illustrates the hypothetical mechanism of anticancer action of this compound derivatives by targeting these key signaling pathways.

Caption: Hypothetical anticancer mechanism of this compound derivatives.

Quantitative Anticancer Activity Data

While specific IC50 values for this compound are not extensively reported, studies on structurally similar compounds provide valuable insights. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in cell lines, assay conditions, and exposure times.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Methoxyflavone derivatives | A2058 (Melanoma) | 3.92 - 8.18 | [5] |

| Hydroxybenzoic acid derivatives | HCT116 (Colon) | 0.34 - 22.4 | [6] |

| Salicylic acid-5-sulfohydrazide analogs | MCF-7 (Breast) | 4.0 | [7] |

| 5-Methoxy-2-mercaptobenzimidazole derivatives | MDA-MB-231 (Breast) | 24.78 | [8][9] |

| Chalcone methoxy derivatives | MDA-MB-231 (Breast) | Varies |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[6][10].

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-